4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C16H15N5O, with a molecular weight of approximately 293.33 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities.
1. COX Inhibition:
Research indicates that derivatives of pyrazolo compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. The compound's structural similarities to known COX inhibitors suggest it may exhibit anti-inflammatory properties. For instance, in studies evaluating related compounds, IC50 values for COX-II inhibition were reported as low as 0.52 μM, indicating potent activity compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
2. Anticancer Activity:
The pyrazolo[3,4-d]pyridazine scaffold has been linked to anticancer activity through various mechanisms, including the inhibition of specific kinases involved in cancer cell proliferation. For example, related compounds have shown efficacy against Janus kinase 2 (JAK2), which is implicated in myeloproliferative neoplasms .
Case Studies
Study 1: COX-II Selectivity and Anti-inflammatory Effects
A study evaluated several pyrazolo derivatives for their COX-II inhibitory activity. Among these compounds, one derivative exhibited an IC50 value of 0.52 μM with a selectivity index (SI) of 10.73 compared to Celecoxib's SI of 9.51. This suggests that modifications to the pyrazolo structure can enhance selectivity and potency against COX-II .
Study 2: Anticancer Potential
Another investigation focused on a series of pyrazolopyrimidine derivatives, revealing that modifications to the core structure could significantly enhance JAK2 inhibition and reduce cancer cell viability in vitro. The most potent compounds exhibited IC50 values in the nanomolar range .
Data Summary
Activity Type | Target | IC50 Value (μM) | Selectivity Index |
---|---|---|---|
COX-II Inhibition | COX-II | 0.52 | 10.73 |
Anticancer Activity | JAK2 | <0.01 | Not specified |
Properties
IUPAC Name |
4-[[2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13-4-9-19(14(2)10-13)29-21-18(11-25-29)15(3)27-28(23(21)32)12-20(30)26-17-7-5-16(6-8-17)22(24)31/h4-11H,12H2,1-3H3,(H2,24,31)(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAWGISXIBDHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.